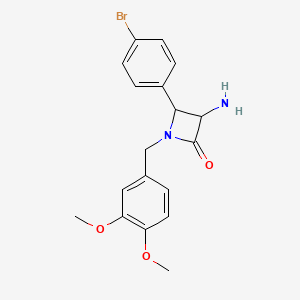
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a bromophenyl group, and a dimethoxybenzyl group attached to the azetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the four-membered ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable bromophenyl halide with the azetidinone intermediate.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction. This involves the reaction of the azetidinone intermediate with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Applications De Recherche Scientifique
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms. It may interact with specific enzymes or receptors, providing insights into their functions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules. It can also be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one depends on its specific biological target. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: The compound may interact with specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one can be compared with other similar compounds, such as:
3-Amino-4-phenylazetidin-2-one: Lacks the bromophenyl and dimethoxybenzyl groups, resulting in different chemical and biological properties.
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one: Contains a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
3-Amino-4-(4-bromophenyl)azetidin-2-one: Lacks the dimethoxybenzyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H19BrN2O3 |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
3-amino-4-(4-bromophenyl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-14-8-3-11(9-15(14)24-2)10-21-17(16(20)18(21)22)12-4-6-13(19)7-5-12/h3-9,16-17H,10,20H2,1-2H3 |
Clé InChI |
GKKFWSBKQFYQAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(C=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



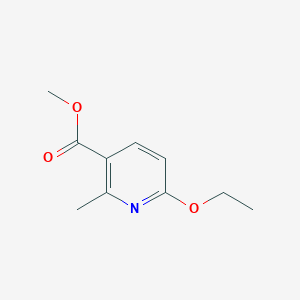
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)


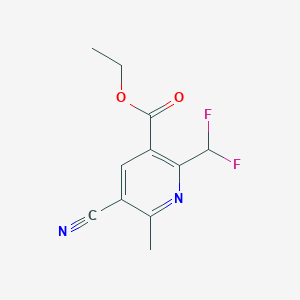

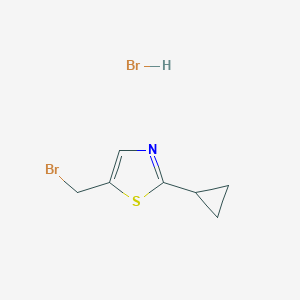
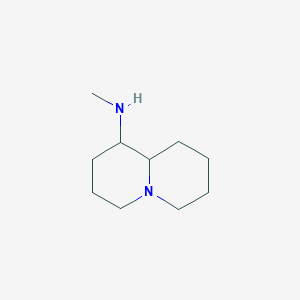
![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)

![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)
![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
